2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a pyrazolyl group, and a cyclohexanecarboxylic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves multiple steps, each requiring specific reaction conditionsThe final step involves the formation of the cyclohexanecarboxylic acid moiety, which is achieved through a carboxylation reaction .
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce different functional groups into the molecule, potentially altering its chemical properties and reactivity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is studied for its potential therapeutic effects. Researchers are investigating its role as an enzyme inhibitor, which could lead to the development of new treatments for various diseases . Additionally, its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in this process are complex and may include signal transduction, gene expression regulation, and metabolic modulation .
Comparison with Similar Compounds
When compared to similar compounds, 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include those with cyclohexylamino or pyrazolyl groups, such as 2-{[(cyclohexylamino)carbonyl]amino}-3-hydroxypropanoic acid and 2-{[(cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
2-[[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-2-24-12-16(17(23-24)19(26)21-13-8-4-3-5-9-13)22-18(25)14-10-6-7-11-15(14)20(27)28/h12-15H,2-11H2,1H3,(H,21,26)(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLNZHMTHIGWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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